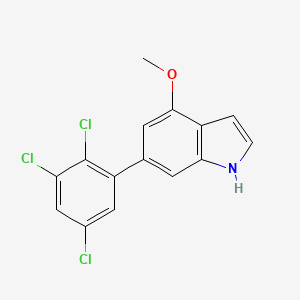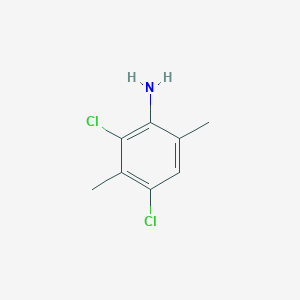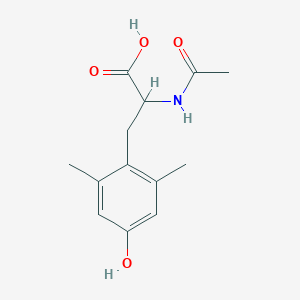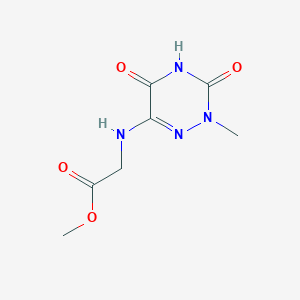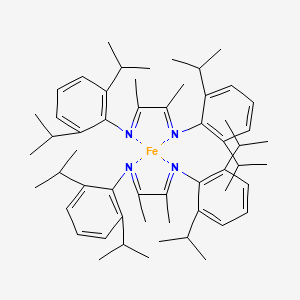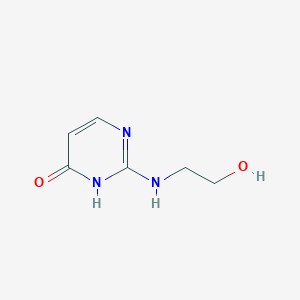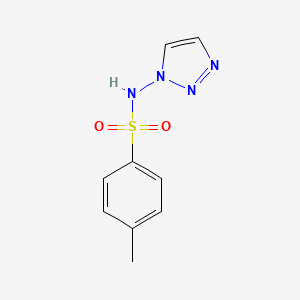
p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI): is a chemical compound that combines the structural features of p-toluenesulfonamide and 1,2,3-triazole. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of p-toluenesulfonyl azide and an alkyne, which undergo cycloaddition to form the 1,2,3-triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a suitable ligand to stabilize the copper species .
Análisis De Reacciones Químicas
Types of Reactions: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can act as a nucleophile in substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Cycloaddition Reactions: Copper(I) catalysts and suitable ligands are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while cycloaddition reactions can produce complex triazole-containing structures .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is used as a building block for the construction of more complex molecules. Its ability to undergo click reactions makes it valuable for creating diverse chemical libraries .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of antifungal and antimicrobial agents. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
p-Toluenesulfonamide: A simpler compound without the triazole ring, used in organic synthesis and as a precursor for other chemicals.
1,2,3-Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Sulfonamide Derivatives: A broad class of compounds with antimicrobial properties, used in medicine and agriculture.
Uniqueness: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is unique due to the combination of the sulfonamide and triazole functionalities.
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
4-methyl-N-(triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-6-10-11-13/h2-7,12H,1H3 |
Clave InChI |
DNNCLUQPFNAFFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
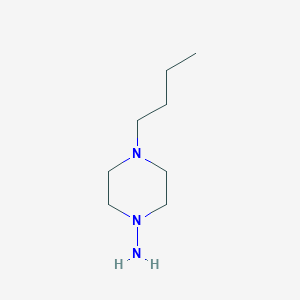
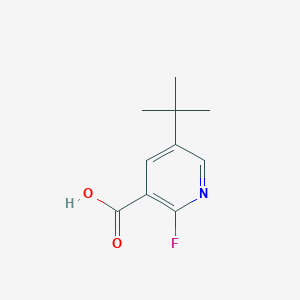
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
